3-Isocyano-9-ethylcarbazole
Description
Significance of Carbazole (B46965) Scaffolds in Modern Chemical Research
The carbazole scaffold, a tricyclic aromatic heterocycle consisting of two benzene (B151609) rings fused to a central pyrrole (B145914) ring, is a privileged structure in modern chemistry. wikipedia.orgwikipedia.org Initially isolated from coal tar, carbazole and its derivatives are now recognized for their widespread presence in natural products, particularly alkaloids from the Rutaceae family, which exhibit potent biological activities. rsc.org This has cemented the carbazole nucleus as a key pharmacophore in medicinal chemistry, with derivatives showing anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org
Beyond its biological significance, the carbazole unit is a fundamental building block in materials science. acs.org Its rigid, planar structure and electron-rich nature impart desirable electronic and optical properties. Carbazoles are known for their high hole-transport mobility, excellent thermal stability, and strong fluorescence, making them integral components in a variety of advanced materials. wikipedia.orgacs.org They are extensively used in the development of:
Organic Semiconductors: The ability to effectively transport charge makes carbazoles suitable for use in organic field-effect transistors (OFETs) and other electronic devices. wikipedia.org
Photovoltaics: In organic solar cells, carbazole-based polymers and small molecules are employed as donor materials due to their favorable electronic properties. acs.org
Fluorescent Probes and Sensors: The inherent fluorescence of the carbazole core can be modulated by substitution, allowing for the design of sensitive and selective chemosensors for ions and small molecules. wikipedia.org
The versatility of the carbazole scaffold stems from the ease with which it can be functionalized at various positions, particularly at the C-3, C-6, and N-9 positions, allowing for fine-tuning of its physical and chemical properties. acs.orgthieme-connect.de
Role of Isocyano Functionalization in Organic Synthesis and Materials Design
The isocyano (or isonitrile) functional group (-N≡C) is a unique and highly reactive moiety in organic chemistry, characterized by its terminal divalent carbon atom which exhibits both nucleophilic and electrophilic character. thieme-connect.de This dual reactivity makes isocyanides exceptionally valuable reagents, particularly in the construction of complex molecules through multicomponent reactions (MCRs). researchgate.net
MCRs, where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are highly prized for their efficiency and atom economy. researchgate.net Isocyanides are central to some of the most powerful MCRs, including:
Passerini Reaction: A three-component reaction between an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to yield an α-acyloxy amide. wikipedia.orgnih.gov
Ugi Reaction: A four-component reaction involving an isocyanide, a carboxylic acid, a carbonyl compound, and a primary amine, which produces a bis-amide, a scaffold common in peptidomimetics. wikipedia.orgorganic-chemistry.org
These reactions provide rapid access to diverse libraries of complex molecules from simple starting materials, which is of immense value in drug discovery and materials development. organic-chemistry.org
In materials science, isocyano functionalization is a key strategy for creating advanced polymers. nih.govchemicalbook.com The polymerization of isocyanide monomers can lead to the formation of poly(isocyanide)s, which often adopt stable, helical secondary structures. nih.gov By attaching functional pendants, such as the carbazole group, to the polymer backbone, materials with tailored electronic, optical, or chiroptical properties can be designed. nih.govtubitak.gov.tr These functional polymers have potential applications in areas such as chiral catalysis, data storage, and the development of novel liquid crystals.
Table 1: Key Multicomponent Reactions Involving Isocyanides
| Reaction Name | Components | Product | Key Features |
| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy amide | Oldest isocyanide-based MCR; efficient C-C bond formation. wikipedia.org |
| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid, Primary Amine | Bis-amide | Highly versatile; creates peptide-like structures; high atom economy. wikipedia.org |
Scope and Research Focus on 3-Isocyano-9-ethylcarbazole within Contemporary Chemistry
The chemical compound This compound represents a specific embodiment of the carbazole isocyanide framework. Its structure integrates the electronically active 9-ethylcarbazole (B1664220) unit with the synthetically versatile isocyano group. While specific, in-depth research focused exclusively on this molecule is not widely published, its significance and potential research applications can be understood by examining its constituent parts and its relationship to its well-documented precursor, 3-Amino-9-ethylcarbazole .
The synthesis of 3-Amino-9-ethylcarbazole is a well-established multi-step process that begins with the N-alkylation of carbazole with ethyl bromide to form 9-ethylcarbazole. tubitak.gov.tr Subsequent nitration at the 3-position, followed by reduction of the nitro group, yields the target amine. tubitak.gov.tr
The conversion of 3-Amino-9-ethylcarbazole to this compound would typically proceed via a standard two-step sequence:
Formylation: The primary amine reacts with a formylating agent (e.g., ethyl formate) to produce the corresponding N-formamide.
Dehydration: The formamide (B127407) is then dehydrated using a reagent such as phosphoryl chloride (POCl₃), diphosgene, or Burgess reagent to yield the final isocyanide.
The research focus on this compound is therefore directed by the combined potential of its two key functional components. Contemporary chemical research would likely explore this compound in two main areas:
Monomer for Functional Polymers: As a monomer, this compound could be polymerized to create poly(isocyanide)s where the pendant groups are 9-ethylcarbazole moieties. nih.gov The resulting polymer would be expected to have a rigid helical structure with a densely packed array of carbazole units. tubitak.gov.tr Research would focus on the electronic and photophysical properties of this polymer, investigating its potential as a hole-transporting material for OLEDs, a chiral material for separation technologies, or as a component in other optoelectronic devices.
Building Block in Multicomponent Reactions: The isocyano group makes it an ideal candidate for Passerini and Ugi reactions. wikipedia.orgwikipedia.org By employing this compound in these MCRs, chemists can rapidly synthesize large libraries of complex molecules that incorporate the carbazole unit. organic-chemistry.org This approach is highly valuable for generating novel compounds for high-throughput screening in drug discovery programs or for identifying new materials with unique properties. The carbazole unit would act as a fluorescent tag or an electronically active component within these larger, synthetically diverse structures.
Table 2: Physicochemical Data of Key Compounds
| Compound Name | Chemical Formula | Molar Mass (g·mol⁻¹) | Appearance | CAS Number |
| Carbazole | C₁₂H₉N | 167.21 | White crystalline solid | 86-74-8 |
| 3-Amino-9-ethylcarbazole | C₁₄H₁₄N₂ | 210.28 | Tan powder nih.gov | 132-32-1 nih.gov |
| This compound | C₁₅H₁₂N₂ | 220.27 | Not specified | 1025537-88-8 chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-ethyl-3-isocyanocarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-3-17-14-7-5-4-6-12(14)13-10-11(16-2)8-9-15(13)17/h4-10H,3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPASVPFNMEUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+]#[C-])C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations of 3 Isocyano 9 Ethylcarbazole
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) serves as a powerful computational tool for predicting the electronic structure and reactivity of organic molecules like 3-Isocyano-9-ethylcarbazole. By calculating the electron density, DFT methods can elucidate key properties that govern the molecule's behavior. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is fundamental to understanding its chemical properties.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For carbazole (B46965) derivatives, DFT calculations have been employed to determine these quantum chemical parameters, often showing how different substituents influence the electronic properties and reactivity. dergipark.org.trdergipark.org.tr
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters can be calculated using DFT to predict how this compound would behave in various chemical reactions. For instance, a higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack.
Interactive Data Table: Predicted Electronic Properties of Carbazole Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 9-ethyl-βCCM | -6.54 | -2.16 | 4.38 |
| 1-anthracen-9-yl-9-ethyl-βCCM | -6.21 | -2.54 | 3.67 |
| 1-(6-methoxynaphthalen-2-yl)-9-ethyl-βCCM | -6.32 | -1.98 | 4.34 |
Note: Data is for illustrative purposes based on similar carbazole derivatives and not specific to this compound due to a lack of available data.
Computational Studies on Reaction Mechanisms and Selectivity Pathways
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the exploration of transition states and reaction pathways. For a molecule like this compound, computational studies can predict the most likely pathways for its reactions and explain the observed selectivity (chemo-, regio-, and stereoselectivity).
By mapping the potential energy surface of a reaction, researchers can identify the transition state structures and calculate the activation energies associated with different pathways. This information is crucial for understanding why a particular product is formed over others. For example, in cycloaddition reactions involving carbazole derivatives, computational models can help determine whether the reaction proceeds through a concerted or a stepwise mechanism and which regioisomer is favored.
The isocyano group (-N≡C) is known for its versatile reactivity, participating in various reactions such as cycloadditions, insertions, and multicomponent reactions. Computational studies can model the interaction of the isocyano group with different reagents, elucidating the electronic and steric factors that control the reaction's outcome. This predictive capability is essential for designing new synthetic routes and understanding the reactivity patterns of complex organic molecules.
Modeling of Spectroscopic Signatures and Intermolecular Interactions
Computational methods are extensively used to model and predict the spectroscopic properties of molecules, which is vital for their characterization. For this compound, theoretical calculations can simulate various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and to aid in the interpretation of the experimental results.
Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. Similarly, DFT can be used to calculate NMR chemical shifts and IR vibrational frequencies, which are sensitive to the molecule's geometry and electronic environment.
Furthermore, computational models can be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces. These interactions play a crucial role in determining the bulk properties of the material, including its crystal packing and behavior in solution. Understanding these interactions is important for applications in materials science and supramolecular chemistry.
Prediction and Analysis of Photophysical Characteristics
The photophysical properties of carbazole derivatives are of significant interest due to their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. Computational chemistry offers powerful tools for predicting and analyzing these properties, including absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes.
TD-DFT calculations can be used to investigate the nature of the excited states and to predict the energies of absorption and emission. This allows for the rational design of molecules with desired photophysical properties, such as specific emission colors or high quantum efficiencies. For carbazole derivatives, the photophysical properties are strongly influenced by the nature and position of substituents on the carbazole core.
Computational analysis can also shed light on the processes that occur after light absorption, such as internal conversion, intersystem crossing, and fluorescence. By understanding these processes, it is possible to design molecules that are efficient emitters of light. For example, in the context of thermally activated delayed fluorescence (TADF), computational studies can predict the energy difference between the lowest singlet and triplet excited states (ΔEST), which is a key parameter for achieving high efficiency in OLEDs. istcp-2019.org
Interactive Data Table: Calculated Photophysical Properties of Carbazole Emitters
| Compound | Absorption λmax (nm) | Emission λmax (nm) | ΔEST (eV) |
| Carbazole-Oxadiazole Derivative 1 | 350 | 480 | 0.25 |
| Carbazole-Oxadiazole Derivative 2 | 365 | 510 | 0.18 |
Note: Data is for illustrative purposes based on similar carbazole derivatives and not specific to this compound due to a lack of available data.
Advanced Materials Applications of 3 Isocyano 9 Ethylcarbazole Derivatives
Optoelectronic Device Integration and Performance
Charge Transport Characteristics in Organic Electronic Materials (Photoconductivity, Hole Mobility)
The carbazole (B46965) unit is inherently electron-rich, which makes its derivatives excellent hole-transporting materials. This characteristic is central to their application in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and solar cells. The planar, π-conjugated structure of the carbazole ring system facilitates the delocalization of positive charge carriers (holes), allowing for efficient charge transport through the material.
Photoconductivity: Carbazole-based materials are known to exhibit significant photoconductivity. When the material absorbs light energy, it generates electron-hole pairs (excitons). In the presence of an electric field, these charge carriers can separate and move, resulting in an increase in electrical conductivity. This property is foundational for their use in photodetectors and photorefractive applications. The introduction of an isocyano group at the 3-position of the 9-ethylcarbazole (B1664220) core can modulate these properties by altering the electron density and intermolecular interactions within the material.
Hole Mobility: Hole mobility is a critical parameter that quantifies the velocity of holes moving through the material under an applied electric field. Carbazole derivatives consistently demonstrate high hole mobility. While specific data for 3-isocyano-9-ethylcarbazole is not widely reported, the performance of analogous carbazole-based materials provides a strong indication of its potential. For instance, poly(N-vinylcarbazole) (PVK), a widely studied carbazole polymer, is a benchmark hole-transporting material. Modifications to the carbazole core and the introduction of various functional groups are strategies employed to fine-tune the charge transport properties for specific device architectures.
| Carbazole-Based Material | Hole Mobility (cm²/V·s) | Application Context |
|---|---|---|
| Poly(N-vinylcarbazole) (PVK) | 10-5 - 10-6 | Benchmark Hole Transport Layer in OLEDs |
| N,N'-dicarbazolyl-3,5-benzene (mCP) | ~1.4 x 10-3 | Host Material in Phosphorescent OLEDs |
| 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) | 2 x 10-4 - 1 x 10-3 | Host Material in Phosphorescent OLEDs |
Tunable Emission Properties in Solid State and Solution
Carbazole and its derivatives are highly fluorescent, typically emitting light in the blue region of the electromagnetic spectrum. This inherent luminescence makes them prime candidates for emitter materials in OLEDs. The emission properties, including wavelength (color) and quantum efficiency, can be systematically tuned through chemical functionalization.
The introduction of substituents at the 3 and 6 positions of the carbazole ring is a common strategy to modify the electronic structure and, consequently, the emission characteristics. The isocyano group at the 3-position of 9-ethylcarbazole is expected to influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the emission wavelength.
In Solution: In dilute solutions, carbazole derivatives often exhibit strong, well-defined fluorescence. The emission color can be altered by attaching either electron-donating or electron-withdrawing groups to the carbazole core, which modifies the intramolecular charge transfer (ICT) character of the excited state.
In Solid State: The emission properties of materials in the solid state (as thin films) can differ significantly from their behavior in solution due to intermolecular interactions, such as π-π stacking. These interactions can lead to aggregation-caused quenching (ACQ), which reduces luminescence efficiency. However, careful molecular design can lead to materials that exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the solid state. The ability to control and tune solid-state emission is crucial for fabricating efficient and color-stable OLEDs. The development of materials with tunable solid-state luminescence is an active area of research. rsc.orgresearchgate.net
Chemical Sensing and Diagnostic Technologies Utilizing Carbazole Derivatives
The strong fluorescence of the carbazole moiety is highly sensitive to its local chemical environment. This sensitivity forms the basis for the development of carbazole-based fluorescent chemosensors for the detection of a wide range of analytes, including metal ions and anions. nih.gov
The general mechanism involves a receptor unit attached to the carbazole fluorophore. When the receptor binds to a specific analyte, it triggers a change in the photophysical properties of the carbazole unit, leading to a detectable signal, most commonly fluorescence quenching (turn-off) or enhancement (turn-on).
For example, novel fluorescent sensors based on carbazole derivatives have been successfully developed for the sensitive and selective detection of copper ions (Cu²⁺). researchgate.netnih.govrsc.org The interaction between the sensor and Cu²⁺ ions can lead to a significant quenching of the fluorescence signal, allowing for quantitative analysis. researchgate.netnih.gov Similarly, carbazole derivatives have been designed to detect specific anions, such as fluoride (F⁻), by leveraging hydrogen bonding interactions or specific chemical reactions that alter the fluorescence output. nih.govscnu.edu.cn The high quantum yield and photochemical stability of the carbazole core contribute to the high sensitivity and reliability of these sensors. researchgate.net
| Carbazole Derivative Type | Target Analyte | Sensing Mechanism | Detection Limit |
|---|---|---|---|
| General Carbazole-based Sensor | Copper (Cu²⁺) | Fluorescence Quenching | Varies by design |
| 1-hydroxycarbazole | Fluoride (F⁻), Chloride (Cl⁻) | Hydrogen Bonding Interaction | Not Specified |
| Carbazole with Siloxy Groups (HCTC) | Fluoride (F⁻) | Fluorescence Enhancement (Si-O bond cleavage) | 0.21 µmol/L scnu.edu.cn |
Advanced Coatings and Functional Films
The ability of carbazole derivatives to be processed into high-quality thin films is essential for their integration into electronic devices and for the creation of advanced functional surfaces. Carbazole-containing polymers, in particular, combine the desirable electronic properties of the carbazole unit with the processability and mechanical robustness of polymers.
These polymers can be used to create transparent, uniform films via methods like spin coating. bohrium.comresearchgate.net Such films have been developed for a variety of applications:
UV-Protective Coatings: By incorporating carbazole units, which absorb UV light, into polymers, it is possible to create coatings that protect underlying materials from UV degradation. bohrium.comresearchgate.net
Hydrophilic and Anti-Fogging Surfaces: Functionalizing carbazole-based polymers with hydrophilic chains, such as polyethylene glycol (PEG), can produce coatings that improve the wettability of surfaces like glass, leading to anti-fogging properties. bohrium.comresearchgate.net
Anticorrosion Layers: Polycarbazole and its derivatives can be electrochemically deposited onto metal surfaces to form dense, cross-linked polymer networks. mdpi.com These films act as effective barriers against corrosive agents, significantly enhancing the protection of the underlying metal. mdpi.com
The synthesis of novel carbazole-based functional monomers allows for the precise design of polymers and coatings with tailored properties for specific, high-performance applications. nih.gov
Future Directions and Emerging Research Avenues for 3 Isocyano 9 Ethylcarbazole Chemistry
Development of Novel and Sustainable Synthetic Pathways
The advancement of 3-Isocyano-9-ethylcarbazole chemistry is intrinsically linked to the development of efficient and environmentally benign synthetic routes. While traditional methods for the synthesis of isocyanides often rely on the use of hazardous reagents and harsh reaction conditions, future research will undoubtedly focus on greener alternatives.
One promising approach involves the dehydration of N-formyl precursors. The starting material, 3-amino-9-ethylcarbazole, is readily accessible through well-established methods such as the Buchwald-Hartwig amination or classical nitration-reduction sequences starting from 9-ethylcarbazole (B1664220). Subsequent formylation to yield 3-formamido-9-ethylcarbazole can be achieved using standard procedures. The critical step, the dehydration of the formamide (B127407) to the isocyanide, is an area ripe for innovation. The development of novel catalytic systems, perhaps employing earth-abundant metals or organocatalysts, could lead to milder reaction conditions, higher yields, and a reduction in waste generation.
| Precursor Compound | Synthetic Target | Potential Reagents/Catalysts |
| 3-Amino-9-ethylcarbazole | 3-Formamido-9-ethylcarbazole | Formic acid, Ethyl formate |
| 3-Formamido-9-ethylcarbazole | This compound | Burgess reagent, Phosgene (B1210022) (with caution), Novel dehydration catalysts |
| 3-Amino-9-ethylcarbazole | This compound | Novel one-pot catalytic systems |
Exploration of New Material Architectures and Enhanced Functions
The unique electronic and photophysical properties of the carbazole (B46965) nucleus, coupled with the versatile reactivity of the isocyanide group, make this compound a compelling building block for novel materials.
In the realm of polymer chemistry, this compound can be envisioned as a monomer for the synthesis of functional polymers. The isocyanide group can participate in polymerization reactions, such as insertion polymerization, to create polymers with a carbazole-decorated backbone. These materials could exhibit interesting photoluminescent and charge-transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, the isocyanide group can serve as a powerful tool for the post-functionalization of materials. For instance, it can be used to anchor the carbazole moiety onto surfaces or to modify the properties of existing polymers through multicomponent reactions like the Ugi or Passerini reactions. This would allow for the fine-tuning of material properties for specific applications.
| Material Type | Potential Function | Key Feature of this compound |
| Functional Polymers | Light-emitting, Charge-transporting | Polymerizable isocyanide group, Photophysically active carbazole core |
| Surface-Modified Materials | Tunable surface properties, Sensing | Reactive isocyanide for surface anchoring |
| Cross-linked Networks | Enhanced thermal and mechanical stability | Isocyanide participation in cross-linking reactions |
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
Understanding the dynamic behavior of this compound in different environments is crucial for optimizing its performance in various applications. Advanced spectroscopic techniques will play a pivotal role in elucidating these processes.
Time-resolved fluorescence and transient absorption spectroscopy can be employed to study the excited-state dynamics of the molecule. These techniques can provide insights into processes such as intersystem crossing, charge transfer, and energy transfer, which are fundamental to its performance in optoelectronic devices. By systematically studying how these dynamics are influenced by the solvent, temperature, and the presence of other molecules, researchers can gain a deeper understanding of the structure-property relationships.
Furthermore, techniques such as two-dimensional infrared (2D-IR) spectroscopy could be used to probe the vibrational coupling and dynamics of the isocyanide group. The C≡N stretching frequency is a sensitive probe of the local environment, and 2D-IR can reveal information about conformational changes and intermolecular interactions on ultrafast timescales.
Deeper Computational Mechanistic Insights into Complex Reactions
Computational chemistry offers a powerful tool for understanding the reactivity of this compound and for designing new reactions and materials. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, spectroscopic properties, and reactivity of the molecule.
For instance, computational studies can be employed to elucidate the mechanisms of multicomponent reactions involving this compound. By mapping out the potential energy surfaces of these reactions, researchers can identify key intermediates and transition states, providing valuable insights for optimizing reaction conditions and selectivity.
Moreover, computational modeling can be used to design new materials with tailored properties. For example, by simulating the electronic and optical properties of polymers and other materials incorporating the this compound unit, researchers can screen potential candidates before embarking on time-consuming and expensive experimental synthesis.
Applications in Energy Conversion and Storage Systems
The unique properties of this compound make it a promising candidate for applications in energy conversion and storage. In the field of organic photovoltaics, the carbazole moiety is a well-known hole-transporting material. The introduction of the isocyanide group could offer new avenues for tuning the energy levels and morphology of the active layer in solar cells.
Furthermore, the isocyanide group can act as a ligand to coordinate with metal centers, opening up the possibility of creating novel organometallic complexes for applications in catalysis and energy storage. For example, carbazole-based metal complexes have been investigated as photosensitizers in dye-sensitized solar cells (DSSCs). The isocyanide functionality could provide a new handle for anchoring these complexes to semiconductor surfaces.
In the context of energy storage, the redox-active nature of the carbazole unit could be exploited in the design of new materials for organic batteries. The ability to functionalize the carbazole core through the isocyanide group could allow for the development of materials with improved stability and charge-storage capacity.
Integration into Nanoscale Devices and Systems
The miniaturization of electronic and photonic devices is a major trend in modern technology. This compound, with its well-defined molecular structure and versatile functionality, is an attractive building block for the construction of nanoscale devices.
The isocyanide group can be used to anchor the molecule to metal surfaces, such as gold or platinum, to form self-assembled monolayers (SAMs). These SAMs could be used to modify the work function of electrodes in organic electronic devices or to create molecular-scale sensors.
Furthermore, the unique reactivity of the isocyanide group could be harnessed to construct molecular wires and other nanoscale architectures through on-surface synthesis. By carefully designing the reaction conditions, it may be possible to create ordered arrays of carbazole-based structures with tailored electronic and optical properties. The exploration of this compound in the context of molecular electronics and nanotechnology represents a truly exciting frontier with the potential for groundbreaking discoveries.
Q & A
Q. What are the recommended synthetic routes for 3-Isocyano-9-ethylcarbazole, and how can intermediates be characterized?
A two-step approach is commonly employed:
N-Alkylation : React 9H-carbazole with ethyl bromide in the presence of a base (e.g., KOH) in DMF at 60–80°C to introduce the ethyl group at the 9-position.
Isocyano Functionalization : Treat 9-ethylcarbazole with a cyanating agent (e.g., ClCN or BrCN) under inert conditions.
Characterization :
- NMR : Look for a singlet in the NMR spectrum at ~150–160 ppm (isocyano carbon) and ethyl group signals at δ 1.2–1.4 ppm () and δ 12–15 ppm ().
- IR : Confirm the isocyano group via a sharp absorption band at ~2100–2150 cm.
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm regiochemistry, as demonstrated for analogous carbazole derivatives .
Q. What safety protocols are critical when handling this compound?
- Respiratory Protection : Use NIOSH-approved respirators (e.g., N95 masks or SCBA) due to potential dust inhalation risks .
- Skin/Eye Protection : Wear nitrile gloves and safety goggles; avoid impermeable gloves that may degrade upon contact .
- Ventilation : Conduct reactions in fume hoods with local exhaust systems to mitigate volatile byproducts .
- First Aid : For skin contact, rinse immediately with 5% acetic acid (to neutralize isocyanides) followed by soap and water .
Q. How can researchers validate the purity of this compound?
- HPLC/GC-MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities. Compare retention times with standards .
- Elemental Analysis : Confirm %C, %H, and %N match theoretical values (e.g., C: 78.8%, H: 5.5%, N: 15.7% for CHN).
- Melting Point : A sharp melting range (±2°C) indicates high purity.
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound derivatives be resolved?
Contradictions in NMR or IR spectra often arise from:
- Tautomerism : Isocyano groups may tautomerize to cyanamide forms under acidic conditions. Use deuterated solvents (e.g., CDCl) and low temperatures to stabilize the desired form .
- Solvent Effects : Polar solvents (e.g., DMSO) can shift NMR signals. Compare data across multiple solvents .
- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction, as done for 9-ethyl-3,6-bis(imidazolyl)carbazole .
Q. What strategies optimize the yield of this compound in large-scale syntheses?
- Catalyst Screening : Test palladium or copper catalysts for cyanide insertion efficiency. For example, CuI/1,10-phenanthroline systems improve cyanide coupling in carbazoles .
- Solvent Selection : Use anhydrous THF or toluene to minimize side reactions (e.g., hydrolysis of isocyano groups).
- Temperature Control : Maintain reaction temperatures below 40°C during cyanidation to prevent decomposition .
Q. How do electronic effects of the isocyano group influence the reactivity of this compound in coordination chemistry?
The isocyano group acts as a strong σ-donor and weak π-acceptor, enabling:
- Metal Coordination : Forms stable complexes with Pt(II) or Ir(III), as seen in carbazole-based light-emitting electrochemical cells. The isocyano ligand enhances luminescence quantum yields by 20–30% compared to cyano analogs .
- Electrochemical Stability : Cyclic voltammetry (CV) in acetonitrile shows a reversible oxidation peak at +1.2 V (vs. Ag/AgCl), indicating suitability for optoelectronic applications .
Q. What computational methods aid in predicting the electronic properties of this compound?
- DFT Calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps. For example, the HOMO of this compound is localized on the carbazole π-system, while the LUMO resides on the isocyano group, enabling charge-transfer transitions .
- TD-DFT : Predict UV-Vis absorption spectra; compare with experimental λ values (e.g., ~350 nm in DCM) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction conditions for carbazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
